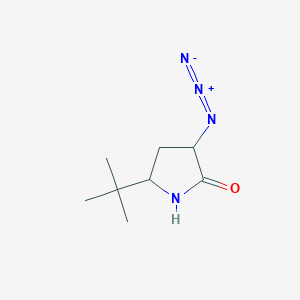
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide, commonly known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes in the body.
Wirkmechanismus
CCPA acts as a potent and selective agonist of the adenosine A1 receptor. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in cAMP levels. This results in the inhibition of various ion channels and enzymes, which leads to the physiological effects of CCPA.
Biochemical and Physiological Effects:
CCPA has a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects on the cardiovascular system, which leads to a decrease in blood pressure and heart rate. CCPA has also been shown to have analgesic and anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor. This makes it a valuable tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of using CCPA is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of CCPA. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor. Another area of research is the identification of the downstream signaling pathways that are activated by adenosine A1 receptor activation. Finally, the potential therapeutic applications of CCPA in the treatment of various diseases, such as hypertension, pain, and inflammation, need to be further explored.
Synthesemethoden
CCPA can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-cyanocyclohexane with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 2-nitro-4-pyrrolidin-1-ylsulfonylchloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 2-(2-chloroacetyl)phenol to form CCPA.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have a wide range of effects on the cardiovascular system, central nervous system, and immune system. CCPA has been used to study the effects of adenosine A1 receptor activation on blood pressure, heart rate, and vascular tone. It has also been used to study the role of adenosine A1 receptors in the regulation of sleep, pain, and inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c20-14-19(8-2-1-3-9-19)21-18(24)13-29-17-7-6-15(12-16(17)23(25)26)30(27,28)22-10-4-5-11-22/h6-7,12H,1-5,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUYITJFAKNSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2566090.png)
![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)
![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

![phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate](/img/structure/B2566099.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)




![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)